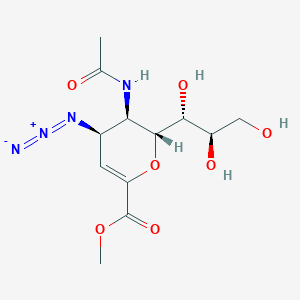

Zanamivir Azide Methyl Ester

Descripción

Contextualization as a Key Synthetic Intermediate in Glycochemistry

In the specialized field of glycochemistry, which studies the structure, synthesis, and function of carbohydrates, Zanamivir (B325) Azide (B81097) Methyl Ester is recognized as a key synthetic intermediate. tcichemicals.comtcichemicals.comchemicalbook.com Glycochemistry research often involves the complex assembly of sugar-based molecules, and intermediates like this are considered essential "glyco building blocks". tcichemicals.comtcichemicals.com The compound is a derivative of sialic acid, a class of sugars that plays a critical role in many biological processes. tcichemicals.com

The strategic placement of the azide (N₃) functionality is central to its utility. In carbohydrate chemistry, the azide group is a highly valued functional group because it is relatively stable under many reaction conditions yet can be selectively converted into other important nitrogen-containing groups, such as amines. uu.nlethernet.edu.et This chemical versatility allows for the precise construction of complex carbohydrate structures and glycomimetics—molecules that mimic the structure of natural sugars. researchgate.net The compound is specifically used as an intermediate in the synthesis of the influenza neuraminidase inhibitor zanamivir and its analogues. tcichemicals.comtcichemicals.com

Significance in the Chemical Synthesis of Complex Sialic Acid Derivatives

The primary significance of Zanamivir Azide Methyl Ester lies in its role as a precursor for a wide array of complex sialic acid derivatives. mdpi.com Sialic acids are a diverse family of nine-carbon sugars, and modifying their structure is a key strategy in developing therapeutic agents. tcichemicals.com The synthesis of zanamivir, a potent inhibitor of the influenza neuraminidase enzyme, prominently features an azide intermediate. newdrugapprovals.orgnih.gov In this synthesis, the azide group at the C-4 position acts as a masked form of an amine. uu.nl

The azide is introduced into a sialic acid precursor and is later reduced to form a crucial amino group, which is then converted into the guanidinium (B1211019) group responsible for zanamivir's high-affinity binding to the neuraminidase active site. uu.nlnih.gov This synthetic strategy highlights the importance of the azide as a versatile chemical handle. Researchers have exploited this intermediate to create extensive libraries of zanamivir analogues by modifying various positions on the dihydropyran ring. nih.govmdpi.com For instance, modifications have been reported at the C-1, C-4, C-5, and C-6 positions to explore structure-activity relationships and develop new antiviral agents. nih.govmdpi.com The use of the azide allows for the application of powerful reactions like "click chemistry," further expanding the range of possible derivatives, such as C-4 triazole analogues. nih.govmdpi.com

Historical Development of its Synthetic Utility

The synthetic utility of this compound is intrinsically linked to the development of the anti-influenza drug zanamivir. Following the discovery in 1989 that a guanidino group at the C-4 position of a sialic acid analogue dramatically improved inhibitory activity against influenza neuraminidase, synthetic chemists focused on efficient ways to construct this target. wikipedia.org The first total synthesis of zanamivir, reported by von Itzstein and coworkers, established the foundational route starting from N-acetylneuraminic acid (a common sialic acid) and proceeding through a key azide intermediate. nih.gov

This initial synthesis underscored the strategic importance of using an azide as a precursor to the C-4 guanidinium group. nih.gov Over time, research has focused on refining and improving this synthetic pathway. Efforts have been made to develop more efficient and scalable methods. For example, new strategies involving iron(III)-promoted cascade reactions have been developed to rapidly assemble the core dihydropyran framework of zanamivir congeners, which is then followed by the introduction of the azide group using reagents like trimethylsilyl (B98337) azide. rsc.org More recently, an organocatalytic route to zanamivir was reported, showcasing the ongoing evolution of synthetic methodologies to access these important molecules. nih.gov This progression from the original multi-step synthesis to more streamlined, modern catalytic approaches illustrates the continuous development of the synthetic utility of azide-based intermediates in this class of compounds. rsc.orgnih.gov

Data Tables

Table 1: Chemical Properties of Zanamivir Azide Intermediates

| Property | This compound scbt.com | Zanamivir Azide Triacetate Methyl Ester tcichemicals.com |

| CAS Number | 152178-79-5 | 130525-58-5 |

| Molecular Formula | C₁₂H₁₈N₄O₇ | C₁₈H₂₄N₄O₁₀ |

| Molecular Weight | 330.29 g/mol | 456.41 g/mol |

| Appearance | Data not available | White to Light yellow powder to crystal |

| Purity | Research Grade | >95.0% (HPLC) |

| Alternate Names | 5-(Acetylamino)-2,6-anhydro-4-azido-3,4,5-trideoxy-D-glycero-D-galacto-non-2-enonic Acid Methyl Ester | (1S,2R)-1-[(2R,3R,4S)-3-Acetamido-4-azido-6-(methoxycarbonyl)-3,4-dihydro-2H-pyran-2-yl]propane-1,2,3-triyl Triacetate |

Structure

3D Structure

Propiedades

IUPAC Name |

methyl (2R,3R,4R)-3-acetamido-4-azido-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O7/c1-5(18)14-9-6(15-16-13)3-8(12(21)22-2)23-11(9)10(20)7(19)4-17/h3,6-7,9-11,17,19-20H,4H2,1-2H3,(H,14,18)/t6-,7-,9-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMLUEZXBKJUPII-JBSYKWBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)OC)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)OC)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858575 | |

| Record name | methyl (2R,3R,4R)-3-acetamido-4-azido-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152178-79-5 | |

| Record name | methyl (2R,3R,4R)-3-acetamido-4-azido-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Zanamivir Azide Methyl Ester and Its Precursors

Routes from Sialic Acid (N-Acetylneuraminic Acid)

The foundational synthetic routes to Zanamivir (B325) and its azide (B81097) precursors commence with N-acetylneuraminic acid, a naturally occurring sialic acid. nih.govnih.gov This approach leverages the inherent stereochemistry of the starting material to construct the densely functionalized dihydropyran core of the target molecule.

The initial steps in the synthesis from sialic acid involve the protection of its reactive functional groups, namely the multiple hydroxyl groups and the carboxylic acid. A common strategy is the esterification of the carboxyl group to a methyl ester, which can be achieved using Dowex H+ resin. newdrugapprovals.orgzjzsbiotech.com Following esterification, the hydroxyl groups are typically protected by acetylation. newdrugapprovals.org This is often accomplished using acetic anhydride (B1165640). nih.gov The resulting peracetylated N-acetylneuraminic acid methyl ester is a key intermediate for subsequent transformations. nih.gov

| Step | Reagent/Catalyst | Functional Group Protected | Resulting Intermediate |

| Esterification | Dowex H+ | Carboxyl | N-Acetylneuraminic acid methyl ester |

| Acetylation | Acetic Anhydride | Hydroxyl | Peracetylated N-acetylneuraminic acid methyl ester |

A critical step in the synthesis is the stereoselective introduction of an azide group at the C-4 position, which ultimately becomes the guanidinyl group in Zanamivir. This transformation is often achieved from the peracetylated N-acetylneuraminic acid methyl ester. nih.gov Treatment of this intermediate with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) facilitates the formation of an oxazoline (B21484) intermediate. newdrugapprovals.orgnih.gov This oxazoline is then subjected to a nucleophilic ring-opening reaction with azidotrimethylsilane (B126382) (TMSN3). newdrugapprovals.orgnih.gov This reaction proceeds via a backside nucleophilic attack, leading to the desired stereochemistry at the C-4 position and yielding the peracetylated 4-azido-2-deoxy-2,3-dehydro-N-acetylneuraminic acid methyl ester. nih.govnih.govnih.gov An alternative method for incorporating the azide at C-4 involves reacting protected sialic acids with sodium azide in the presence of Dowex 50W. nih.gov

| Precursor | Reagents | Key Transformation | Product |

| Peracetylated N-acetylneuraminic acid methyl ester | 1. TMSOTf 2. TMSN3 | Formation of oxazoline followed by azide ring-opening | Peracetylated 4-azido-2-deoxy-2,3-dehydro-N-acetylneuraminic acid methyl ester |

| Protected sialic acids | Sodium azide, Dowex 50W | Direct azidation | 4-azido sialic acid derivatives |

Alternative Synthetic Pathways

To circumvent the high cost of sialic acid as a starting material, alternative synthetic routes have been developed from more readily available and cheaper carbohydrates. newdrugapprovals.org

An efficient synthesis of a key intermediate for Zanamivir, 5-acetamido-7,8,9-tri-O-acetyl-2,6-anhydro-4-azido-3,4,5-trideoxy-D-glycero-D-galacto-non-2-enonic acid methyl ester, has been accomplished using D-glucono-δ-lactone. nih.gov This pathway involves several key steps, including a highly diastereoselective allylation of an imine intermediate and a regioselective azide-opening of an aziridine. nih.gov Another approach from D-glucono-δ-lactone achieves an azide-free introduction of the C4 nitrogen functionality through a [3+2]-cycloaddition of a nitrone with methyl acrylate. researchgate.net This method provides an efficient way to construct the densely substituted dihydropyran core. nih.gov

A novel synthetic route to Zanamivir precursors has been developed starting from the inexpensive natural sugar, arabinose. google.comwipo.int This method utilizes a three-component Petasis coupling reaction between a borate (B1201080) ester, an amine, and arabinose to form a polyhydroxy compound with high stereocontrol. google.com Subsequently, a 1,3-dipolar cycloaddition reaction followed by a base-catalyzed rearrangement allows for the rapid synthesis of a sialic acid derivative with a nitrogen atom introduced at the 4-position of the sialic acid skeleton. google.comwipo.int

Multi-step Reaction Sequences and Key Intermediates

The initial step involves the conversion of N-acetylneuraminic acid into its methyl ester derivative. newdrugapprovals.org This is typically followed by the protection of the multiple hydroxyl groups through acetylation, yielding a fully protected intermediate. nih.govnewdrugapprovals.org A crucial subsequent transformation is the formation of an oxazoline derivative. nih.govnewdrugapprovals.org This oxazoline intermediate is a key precursor that sets up the stereochemistry for the next step. The synthesis culminates in the reaction of the oxazoline with an azide source, such as azidotrimethylsilane, to stereoselectively introduce the azide group at the C4 position, yielding the target compound, Zanamivir Azide Methyl Ester. newdrugapprovals.org

An alternative synthetic strategy has been developed starting from the less expensive D-araboascorbic acid. nih.gov This route involves a 13-step linear synthesis and also proceeds through a series of complex intermediates, demonstrating the versatility in synthetic approaches to this class of compounds. nih.gov

The key intermediates in the synthesis starting from sialic acid are outlined in the table below.

| Step | Starting Material | Key Reagent(s) | Intermediate Formed |

| 1 | N-acetylneuraminic acid | Dowex H+ resin, Methanol | Methyl N-acetylneuraminate newdrugapprovals.org |

| 2 | Methyl N-acetylneuraminate | Acetic anhydride | O-pentaacetoxy derivative newdrugapprovals.org |

| 3 | O-pentaacetoxy derivative | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Oxazoline derivative nih.govnewdrugapprovals.org |

| 4 | Oxazoline derivative | Azidotrimethylsilane (TMSN₃) | This compound newdrugapprovals.org |

Optimization of Synthetic Procedures

Optimizing the synthesis of Zanamivir and its precursors like this compound is crucial for ensuring a sufficient supply, particularly in response to influenza outbreaks. Research has focused on enhancing reaction yields and improving the efficiency of large-scale production.

Yield Enhancement Strategies

One significant area of focus has been the reduction of the azide group in this compound to the corresponding amine, a crucial step toward the final Zanamivir product. This reduction can be problematic; for instance, using hydrogen sulfide (B99878) gas can lead to incomplete reactions even after extended periods (16 hours) and risks the undesired reduction of other functional groups in the molecule, resulting in impurity formation and low yields. google.com The development of more selective reduction methods is a key strategy for yield enhancement.

| Synthetic Route | Starting Material | Overall Yield | Key Features |

| Scalable Synthesis | N-acetylneuraminic acid | 8.3% | Proceeds via oxazoline and azide intermediates. nih.gov |

| Alternative Synthesis | D-araboascorbic acid | 18% | Avoids azide reagents by using a nitro group as a latent amine. nih.gov |

Efficiency Improvements in Large-Scale Chemical Preparation

Transitioning a synthetic route from a laboratory scale to large-scale industrial production presents numerous challenges, including cost, safety, and process robustness. The initial synthesis of Zanamivir developed by von Itzstein was later improved for large-scale production. nih.govmdpi.com

A key aspect of improving efficiency is the choice of reagents and catalysts. For the reduction of the azide intermediate, the use of a Lindlar catalyst (a lead-doped palladium catalyst) has been employed as an alternative to methods like catalytic hydrogenation with Pd/C or using hydrogen sulfide, aiming for a more controlled and efficient conversion to the amine. nih.govgoogle.com

Safety is a major consideration in large-scale synthesis. The use of azidotrimethylsilane, while effective, involves a potentially hazardous azide reagent. researchgate.net Alternative synthetic routes that avoid azides altogether, such as the one starting from D-araboascorbic acid, offer significant advantages for large-scale preparation by mitigating safety risks. nih.gov One such strategy was demonstrated to be effective on a multigram (30 g) scale, indicating its potential for industrial application. nih.gov The development of such routes using less hazardous intermediates is a critical step toward more efficient and safer large-scale manufacturing. nih.gov

Chemical Reactivity and Transformations of Zanamivir Azide Methyl Ester

Azide (B81097) Functional Group Reactivity

The azide moiety is a key functional group that allows for a range of chemical transformations, most notably cycloaddition reactions and reduction to an amine.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent example of "click chemistry," is a powerful tool for the derivatization of Zanamivir (B325) Azide Methyl Ester. nih.govglenresearch.comnih.govsigmaaldrich.com This reaction involves the [3+2] cycloaddition between the azide group of the zanamivir derivative and a terminal alkyne to form a stable 1,4-disubstituted-1,2,3-triazole ring. rsc.org The reaction is characterized by its high efficiency, mild reaction conditions, and broad functional group tolerance. glenresearch.com

In the context of zanamivir, CuAAC has been employed to synthesize dimers of the drug. For instance, the reaction between alkyne-bearing zanamivir derivatives and their azide-bearing counterparts has been shown to form dimeric structures. nih.gov Optimal conditions for this 1,3-dipolar reaction have been identified as using CuSO₄ (0.3 equivalents) and ascorbic acid (1.5 equivalents) in a 1:2 mixture of water and t-butanol at room temperature. nih.gov The resulting triazole-linked dimers have been investigated for their potential as highly potent inhibitors of influenza A and B. rsc.org

The versatility of the azide functionalization in Zanamivir Azide Methyl Ester allows for a wide range of chemical modifications, which can be used to enhance biological activity or alter pharmacokinetic properties. smolecule.com

Table 1: Representative CuAAC Reaction for Zanamivir Dimer Synthesis

| Reactants | Catalyst System | Solvent | Product |

| Alkyne-bearing Zanamivir, Azide-bearing Zanamivir | CuSO₄, Ascorbic acid | H₂O/tBuOH (1:2 v/v) | 1,4-Triazole linked Zanamivir dimer |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is an alternative to CuAAC that proceeds without the need for a copper catalyst, which can be toxic to biological systems. magtech.com.cnmdpi.com This reaction utilizes a strained cycloalkyne that readily reacts with an azide. magtech.com.cnnih.gov The driving force for this reaction is the relief of ring strain in the cycloalkyne upon cycloaddition. magtech.com.cn

While specific examples of SPAAC applied directly to this compound are not extensively detailed in the provided search results, the principles of SPAAC are broadly applicable to molecules containing an azide group. nih.govrsc.org The reaction's bioorthogonality makes it a valuable tool for in vivo and in vitro labeling of biomolecules. magtech.com.cn The reactivity in SPAAC is highly dependent on the structure of the cycloalkyne, with modifications to the ring system influencing the reaction rate. nih.gov

The azide group of this compound can be readily reduced to a primary amine, a crucial transformation for the synthesis of zanamivir and its analogs. smolecule.com This conversion opens up further avenues for derivatization at this position.

Several reducing agents can be employed for this transformation. A common method involves the use of triphenylphosphine (B44618) in a Staudinger reaction, which proceeds to form an amine upon hydrolysis. nih.gov Another effective method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.gov

Other reported methods for the reduction of azides to amines, though not specified for this exact zanamivir derivative, include the use of tin(II) chloride (SnCl₂) and zinc with ammonium (B1175870) chloride. nih.govresearchgate.net The choice of reducing agent can be critical to avoid the reduction of other functional groups within the molecule.

Table 2: Common Reagents for the Reduction of Azides to Amines

| Reducing Agent/System | General Conditions |

| Triphenylphosphine (PPh₃) | Staudinger reaction followed by hydrolysis |

| H₂/Pd-C | Hydrogen atmosphere |

| SnCl₂ | Typically in an alcoholic solvent |

| Zn/NH₄Cl | Mild conditions |

| LiAlH₄ | Potent reducing agent, requires careful control |

| NaBH₄/CoCl₂·6H₂O | Catalytic heterogeneous conditions in water |

Ester Hydrolysis and Modification

The methyl ester and acetate (B1210297) groups in this compound are protecting groups that can be selectively removed to yield the final active compound or intermediates for further modification.

The methyl ester group can be hydrolyzed under basic conditions to yield the corresponding carboxylate. smolecule.com This transformation is a key step in the synthesis of zanamivir and its analogs, as the carboxylate group is important for binding to the neuraminidase enzyme. nih.gov

Hydrolysis is often carried out using an aqueous base such as sodium hydroxide (B78521) or triethylamine (B128534). nih.gov For instance, treatment with aqueous triethylamine can yield the triethylammonium (B8662869) salt of the carboxylic acid. nih.gov The hydrolysis of the methyl ester is a critical step in the synthesis of certain zanamivir analogues. nih.gov

The acetate groups on the glycerol (B35011) side chain are typically removed under basic conditions. A common method for deacetylation is the use of a catalytic amount of sodium methoxide (B1231860) (NaOMe) in methanol. nih.govnih.gov This mild condition selectively cleaves the acetate esters without affecting other functional groups.

Following the removal of the acetate protecting groups, the molecule gains water solubility, which is an important property for biological applications. nih.gov The deprotection of the acetate groups is a necessary step in the synthesis of many zanamivir derivatives. nih.gov

Other Functional Group Interconversions

While the azide at the C-4 position of this compound is a key functional group for certain transformations, the other reactive sites on the molecule also allow for a variety of functional group interconversions. These modifications are crucial for the synthesis of diverse Zanamivir analogs, enabling the exploration of structure-activity relationships. Research has primarily focused on the hydrolysis of the methyl ester, modifications of the C-5 acetamido group, and alterations to the C-6 glycerol side chain.

Hydrolysis of the Methyl Ester

The methyl ester at the C-2 position is readily hydrolyzed to the corresponding carboxylic acid. This conversion is a common final step in the synthesis of Zanamivir and its analogs, as the carboxylate group is essential for mimicking the natural substrate, sialic acid, and binding to the active site of the neuraminidase enzyme. The hydrolysis is typically achieved under basic conditions. For instance, in the synthesis of certain zanamivir analogues, the methyl ester is hydrolyzed following the reduction of the azide group. nih.govmdpi.com

Modifications of the C-5 Acetamido Group

The N-acetyl group at the C-5 position can be modified to introduce other substituents, allowing for the investigation of how changes at this position affect antiviral activity. A synthetic strategy developed by von Itzstein, Smith, and coworkers facilitates the derivatization at this position. nih.govmdpi.com This process involves the protection of the amine with a tert-Butoxycarbonyl (Boc) group, followed by deprotection to yield a free amine. This amine then serves as a versatile intermediate for the introduction of various other functional groups. nih.govmdpi.com

Alterations to the Glycerol Side Chain

The glycerol side chain at C-6 presents multiple hydroxyl groups that can be chemically altered. One documented modification involves the oxidation of the secondary alcohol to a ketone, resulting in a C-6 ketone analogue of Zanamivir. nih.gov This transformation significantly changes the polarity and hydrogen-bonding capability of the side chain.

The following table summarizes these functional group interconversions:

| Starting Functional Group | Reagents and Conditions | Product Functional Group | Position on Zanamivir Backbone |

| Methyl Ester | Basic hydrolysis (e.g., NaOH) | Carboxylic Acid | C-2 |

| Acetamido | 1. Boc anhydride (B1165640) 2. NaOMe/MeOH, NaOH (deprotection) | Amine | C-5 |

| Secondary Alcohol | Oxidation (e.g., SO₃-py) | Ketone | C-6 |

Derivatization Strategies and Synthesis of Zanamivir Azide Methyl Ester Analogues

Positional Modifications on the Sialic Acid Skeleton

The sialic acid backbone of Zanamivir (B325) Azide (B81097) Methyl Ester offers several positions amenable to chemical modification, each providing a unique opportunity to influence the compound's biological activity and pharmacokinetic profile.

C-1 Modifications and Functionalization

Modifications at the C-1 position of the pyranose ring have been a significant area of focus. The carboxylic acid group at this position is crucial for binding to the neuraminidase active site. Strategies have included both esterification and substitution of the carboxylic acid with bioisosteres. Current time information in Dubai, AE.

Li et al. developed a straightforward method for synthesizing alkoxyalkyl ester derivatives of zanamivir by treating it with alkoxyalkyl bromides. Current time information in Dubai, AE. While these modifications were pursued to improve bioavailability, they generally resulted in lower inhibitory activity against H1N1 and H3N2 influenza neuraminidases compared to the parent compound. Current time information in Dubai, AE. In a different approach, the carboxylic acid has been replaced with a phosphonate (B1237965) group to create analogues like zanaphosphor, which involves a multi-step synthesis starting from sialic acid. Current time information in Dubai, AE.

| C-1 Modification | Synthetic Strategy | Starting Material | Outcome |

| Alkoxyalkyl Ester | Treatment with alkoxyalkyl bromides in DMSO and triethylamine (B128534). Current time information in Dubai, AE. | Zanamivir | Improved oral bioavailability, but lower inhibitory activity. Current time information in Dubai, AE. |

| Phosphonate Analogue | Multi-step synthesis involving phosphonate introduction. Current time information in Dubai, AE. | Sialic Acid (Neu5Ac) | Creation of zanaphosphor, a phosphonic acid analogue. Current time information in Dubai, AE. |

C-4 Substitutions and Triazole Formation

The C-4 position is critical for potent neuraminidase inhibition, with the guanidinyl group of zanamivir playing a key role in binding. Derivatization at this position often starts with the synthesis of a C-4 azido (B1232118) analogue from protected N-acetylneuraminic acid methyl ester (Neu5Ac methyl ester). nih.govnih.gov This C-4 azide serves as a versatile intermediate for introducing a variety of functionalities.

A prominent strategy involves the use of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," to form 1,4-disubstituted triazole rings. nih.govnih.gov This reaction allows for the efficient coupling of the C-4 azide with a wide range of terminal alkynes, leading to a diverse library of C-4 triazole-zanamivir analogues. nih.govnih.gov While synthetically efficient, these C-4 modifications, including the introduction of thiocarbamates, α-amino acids, or cyclic secondary amines, have generally led to a decrease in inhibitory activity against influenza virus neuraminidases. Current time information in Dubai, AE.

| C-4 Substituent | Synthetic Approach | Key Intermediate | Resulting Moiety |

| Triazole | Cu(I)-catalyzed 1,3-dipolar cycloaddition with various alkynes. nih.govnih.gov | C-4 azido zanamivir derivative | 1,4-disubstituted triazole |

| Thiocarbamate | Reaction with thiocarbamate precursors. Current time information in Dubai, AE. | C-4 amino zanamivir derivative | Thiocarbamate |

| α-Amino Acid | Coupling of Boc-protected amino acids. Current time information in Dubai, AE. | C-4 amino zanamivir derivative | Amide linkage |

| Cyclic Secondary Amine | Introduction using pyridine (B92270) as a catalyst. Current time information in Dubai, AE. | Acetylated Neu5Ac | C-4 substituted amine |

C-5 Acetamido Group Derivatizations

The N-acetyl group at the C-5 position has also been a target for modification. Synthetic strategies have been developed to allow for the introduction of different substituents by first preparing a suitable intermediate. Current time information in Dubai, AE. One approach involves reacting the C-4 azido intermediate with Boc anhydride (B1165640) to yield an N-Boc protected derivative. Current time information in Dubai, AE. Subsequent reduction of the azide and guanylation provides an amine that serves as a handle for further derivatization at the C-5 position. Current time information in Dubai, AE. However, the C-5 modifications reported thus far have not demonstrated enhanced inhibitory activity against influenza A or B viruses. Current time information in Dubai, AE.

C-7 Side Chain Modifications and Linker Introduction

The glycerol-like side chain of zanamivir, specifically the C-7 position, has been modified to explore its impact on inhibitor potency and to introduce linkers for conjugation. C-7 azido analogs have been synthesized and, similar to the C-4 position, used in cycloaddition reactions with alkynes to form triazoles. nih.gov Studies comparing the reactivity of C-4 and C-7 azides in these reactions found no significant differences. nih.gov

Direct C-7 alkylation has been employed to introduce longer side-chains with various functionalities, including alcohol, amino, N-acetyl, azido, or phenyl groups. Current time information in Dubai, AE. This has been achieved by treating a suitable zanamivir intermediate with dialkylsulfates in the presence of a base. Current time information in Dubai, AE. This strategy has also been utilized to attach zanamivir analogues to polymers, such as polyglutamic acid, via an alkyl ether spacer linked to the C-7 position, creating large, multivalent constructs. Current time information in Dubai, AE. Furthermore, C-7 carbamate (B1207046) analogues have been synthesized through different routes, including the reaction of a protected zanamivir derivative with carbamoyl (B1232498) chloride or appropriate isocyanates. Current time information in Dubai, AE.

C-9 Terminal Group Functionalizations

The terminal C-9 hydroxyl group of the glycerol (B35011) side chain has been functionalized to produce novel zanamivir analogues. A synthetic route developed by Suzuki and coworkers starts with the C-4 azido intermediate (Zanamivir Azide Triacetate Methyl Ester). Current time information in Dubai, AE. The C-9 hydroxyl group is selectively activated, for instance with p-toluenesulfonyl chloride, allowing for its substitution with an azide. Current time information in Dubai, AE. This C-9 azide can then be reduced to a primary amine via a Staudinger reduction. Current time information in Dubai, AE. The resulting amine serves as a point for introducing various acyl groups, such as cyclopropanecarbonylamino and butanecarbonylamino, through reaction with appropriate N-hydroxysuccinimide (NHS) esters. Current time information in Dubai, AE. However, the C-9 modified analogues tested showed lower inhibitory activity compared to zanamivir. Current time information in Dubai, AE.

| Positional Modification | Synthetic Strategy | Key Reaction | Introduced Functionality |

| C-7 Modification | Direct alkylation or carbamate formation. Current time information in Dubai, AE. | Alkylation / Isocyanate reaction | Longer side-chains, linkers, carbamates. Current time information in Dubai, AE. |

| C-9 Modification | Activation of hydroxyl, substitution with azide, reduction, and acylation. Current time information in Dubai, AE. | Staudinger Reduction / Acylation | Acylamino groups. Current time information in Dubai, AE. |

Design and Synthesis of Polyvalent Zanamivir Azide Methyl Ester Constructs

The concept of polyvalency, where multiple inhibitor molecules are linked together, has been applied to zanamivir to enhance its avidity for the multimeric neuraminidase enzyme on the viral surface. The CuAAC "click" reaction has been a valuable tool in this endeavor. nih.gov

By designing linker molecules with multiple alkyne functionalities, researchers have synthesized zanamivir dimers and other multimeric structures. nih.gov For example, carboxylic acids bearing alkyne groups can be converted to isocyanates via a Curtius rearrangement. These isocyanates can then react with a suitable zanamivir derivative, which is subsequently functionalized with an azide to participate in a click reaction with another alkyne-containing molecule, thereby forming a dimer. nih.gov Another approach involves using core molecules, such as a 1,3,5-triazine, functionalized with multiple alkynes to react with C-4 or C-7 azido zanamivir analogues, creating trivalent constructs. nih.gov These polyvalent constructs aim to simultaneously bind to multiple active sites on the neuraminidase tetramer, potentially leading to a significant increase in inhibitory potency.

Dimeric, Trimeric, and Tetrameric Scaffolds

The synthesis of multimeric zanamivir constructs has been explored as a strategy to produce highly potent and long-lasting inhibitors of viral neuraminidase. nih.gov These complex structures are built upon core molecules that allow for the attachment of multiple zanamivir-derived units.

One established method for creating these multivalent scaffolds involves the amidation of polyvalent carboxylic acid cores. nih.gov In this approach, amines derived from a C-7 carbamate of zanamivir are coupled to a central core molecule containing multiple carboxylic acid groups. This results in the formation of dimeric, trimeric, or even tetrameric structures, where the zanamivir units are linked to the central scaffold via amide bonds. nih.gov These multimeric analogs have demonstrated long-lasting protective activity in preclinical models. nih.gov

A prominent alternative for creating these scaffolds is the use of 1,3-dipolar cycloaddition, a type of "click chemistry." nih.govrsc.org This reaction involves the coupling of a zanamivir-derived azide with a molecule containing multiple alkyne groups. nih.govresearchgate.net Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction has been successfully employed to synthesize zanamivir dimers in high yields. rsc.orgresearchgate.net This method allows for the efficient linking of zanamivir units through stable triazole rings, and researchers have investigated how varying the length of the linker and the number of triazole units affects antiviral activity. rsc.org

The synthesis of the necessary C-4 azido analogue of zanamivir, a precursor for these cycloaddition reactions, begins with commercially available sialic acid. nih.gov The process involves several steps, including protection as a methyl ester, peracetylation, and subsequent reaction with azido trimethylsilane (B1584522) (TMSN3) to introduce the azide group at the C-4 position. nih.gov

Table 1: Synthesis Methods for Multimeric Zanamivir Scaffolds

| Scaffold Type | Synthesis Method | Key Reactants | Linkage Type |

|---|---|---|---|

| Dimeric | Amidation | C-7 amine derivative, Dicarboxylic acid core | Amide |

| Trimeric | Amidation | C-7 amine derivative, Tricarboxylic acid core | Amide |

| Tetrameric | Amidation | C-7 amine derivative, Tetracarboxylic acid core | Amide |

Multivalent Ligand Presentation Approaches

Multivalency is a powerful strategy in drug design to enhance the binding affinity and specificity of a ligand for its target. researchgate.netarkat-usa.org In the context of influenza therapy, multivalent neuraminidase inhibitors are designed to bind to the tetrameric neuraminidase enzyme on the surface of the virus. arkat-usa.org By presenting multiple zanamivir molecules on a single scaffold, these constructs can engage with several active sites of the neuraminidase tetramer simultaneously, leading to a significant increase in inhibitory potency. researchgate.net

The effectiveness of a multivalent inhibitor is influenced by several factors, including the geometry and chemical nature of the scaffold, the length and flexibility of the linkers connecting the zanamivir units, and the density of the ligands. researchgate.netarkat-usa.org For instance, divalent zanamivir molecules connected by linkers of a specific length have been shown to be optimal inhibitors, with both shorter and longer linkers resulting in reduced efficacy. arkat-usa.org

The 1,3-dipolar cycloaddition reaction between zanamivir-derived azides (such as C-4 and C-7 azides) and various alkynes is a key technology in this area. nih.govresearchgate.net This "click chemistry" approach is highly efficient and allows for the creation of a diverse range of multivalent constructs with different linkers and core scaffolds. nih.gov Researchers have successfully reacted C-4 and C-7 azido analogs of zanamivir with a variety of mono- and trivalent alkynes. nih.gov These studies have shown that the reactions proceed efficiently with no significant difference in reaction rates between the secondary C-4 azide and the primary C-7 azide. nih.govresearchgate.net

Table 2: Comparison of Reactivity in Multivalent Synthesis

| Azide Position | Alkyne Core | Reaction Time | Notes |

|---|---|---|---|

| C-4 Azide | Trialkyne (1,3,5-triazine core) | 4 hours | The triazine core may act as an internal catalyst. nih.govresearchgate.net |

| C-4 Azide | Trialkyne (all-carbon aromatic core) | 18 hours | Slower reaction compared to the triazine core. nih.govresearchgate.net |

These multivalent approaches have yielded inhibitors with surprisingly high potency and may play a crucial role in future therapeutic applications, especially in addressing drug resistance. researchgate.netarkat-usa.org

Applications in Chemical Biology and Molecular Probe Development

Design and Synthesis of Activity-Based Protein Profiling (ABPP) Probes

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy that utilizes reactive chemical probes to directly assess the functional state of entire enzyme families within complex biological samples. Zanamivir (B325) Azide (B81097) Methyl Ester serves as an excellent starting point for the rational design and synthesis of ABPP probes targeting viral neuraminidases, enzymes crucial for the replication and spread of influenza viruses.

The design of such probes leverages the Zanamivir core as a specific recognition element that directs the probe to the active site of neuraminidase. The synthesis typically begins with sialic acid, which is chemically modified through several steps to introduce the key azide and guanidine (B92328) functionalities characteristic of the Zanamivir scaffold. mdpi.com This synthetic pathway allows for the precise installation of both a reporter element and a reactive moiety, which are the defining components of an ABPP probe. scienceopen.com

A key feature of an ABPP probe is the reporter group, which enables the detection and isolation of probe-labeled proteins. Zanamivir Azide Methyl Ester inherently contains a latent reporter element in the form of its azide group. The azide functions as a "clickable" chemical handle, which is bio-orthogonal, meaning it does not react with biological molecules within a cell. scienceopen.com

This azide allows for the attachment of a wide array of reporter tags—such as fluorophores (e.g., rhodamine, fluorescein) or affinity tags (e.g., biotin)—through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. scienceopen.com This two-step approach is advantageous because it allows the probe to first label its target enzyme in a biological system without the steric hindrance of a bulky reporter tag. The tag is then attached in a subsequent step for visualization or enrichment.

Table 1: Common Reporter Tags for Azide-Functionalized Probes

| Reporter Tag | Detection Method | Primary Use |

| Biotin | Streptavidin-based affinity capture | Protein enrichment, pull-down experiments |

| Fluorescein | Fluorescence microscopy, gel imaging | In-gel visualization of labeled proteins |

| Rhodamine | Fluorescence microscopy, flow cytometry | Cellular imaging, quantifying labeled proteins |

| Alkyne-modified Mass Tag | Mass Spectrometry | Proteomic identification of target proteins |

Strategic Placement of Reactive Moieties for Covalent Labeling

The second critical component of an ABPP probe is a reactive moiety designed to form a stable, covalent bond with the target enzyme. This irreversible binding allows for robust detection and analysis of the labeled protein. The Zanamivir scaffold of this compound provides a framework for the strategic placement of such a reactive group.

While the azide itself can sometimes function as a photoreactive crosslinking group upon UV irradiation, more targeted reactive groups are often incorporated elsewhere on the molecule. The goal is to position this group so that once the Zanamivir core is bound within the neuraminidase active site, the reactive moiety is perfectly oriented to react with a nearby amino acid residue, permanently trapping the enzyme. The design must be precise to ensure that the addition of the reactive group does not disrupt the crucial interactions between the probe and the enzyme's active site.

Development of Chemical Tools for Investigating Carbohydrate-Protein Interactions

Interactions between carbohydrates and proteins govern a vast number of physiological and pathological processes. The interaction between sialic acid (a carbohydrate) and viral neuraminidase (a protein) is a classic example, being essential for the influenza virus life cycle.

This compound is a valuable tool for dissecting these interactions. As a close analog of the natural substrate, probes derived from this compound can be used to:

Identify and characterize sialic acid-binding proteins: By using the azide group to attach a reporter tag, researchers can "fish" for and identify proteins that bind to this sialic acid mimetic in complex biological mixtures.

Map the active site of neuraminidases: Covalent probes developed from this scaffold can irreversibly label amino acid residues within the enzyme's active site, providing critical information about its structure and catalytic mechanism. researchgate.net

Study enzyme kinetics and inhibition: The parent compound and its derivatives serve as high-affinity ligands that can be used in competitive binding assays to screen for new inhibitors and to study the dynamics of the neuraminidase-substrate interaction. nih.gov

Utilization in Proteomics Research for Studying Protein Interactions

The application of this compound-derived probes extends into the broader field of proteomics. ABPP probes built from this scaffold enable researchers to move beyond studying isolated enzymes and investigate neuraminidase activity directly within its native environment, such as in cell lysates or even in living cells.

A typical proteomics workflow using such a probe involves several key steps:

Labeling: The biological sample is incubated with the Zanamivir-based ABPP probe, leading to the covalent labeling of active neuraminidase enzymes.

Conjugation: The azide-labeled proteins are conjugated to a reporter tag (e.g., biotin) via click chemistry.

Enrichment: The biotin-tagged proteins are captured and isolated from the rest of the proteome using streptavidin-coated beads.

Identification: The enriched proteins are digested into smaller peptides and identified using advanced mass spectrometry techniques.

This approach allows for the highly sensitive and specific identification of the probe's targets, providing insights into enzyme function, regulation, and their roles in disease. nih.govumn.edu

Scaffold for Bioconjugation and Ligand Discovery

The chemical structure of this compound makes it an ideal scaffold for bioconjugation and the discovery of new ligands. The azide group serves as a versatile anchor point for attaching the Zanamivir molecule to other chemical entities, creating novel molecular constructs.

This capability is exploited in several ways:

Fragment-Based Ligand Discovery: The Zanamivir core can be "clicked" onto a library of different chemical fragments to explore new interactions in the neuraminidase active site and discover inhibitors with novel binding modes.

Synthesis of Multivalent Ligands: Multiple Zanamivir azide units can be attached to a central core (e.g., a polymer or dendrimer) to create multivalent inhibitors. Such constructs can bind to multiple neuraminidase enzymes on a virus surface simultaneously, leading to a dramatic increase in binding affinity and antiviral potency. nih.gov

Development of Drug-Delivery Systems: The Zanamivir scaffold can be conjugated to carrier molecules or nanoparticles to improve its pharmacokinetic properties.

The ease and efficiency of the click chemistry reaction enable the rapid generation of a diverse library of Zanamivir derivatives, accelerating the process of drug discovery and the development of new chemical biology tools. nih.gov

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise three-dimensional structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

¹H NMR Spectral Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms present in a molecule. The chemical shift of each proton is indicative of its local electronic environment, while the splitting patterns (multiplicity) reveal the number of neighboring protons.

While specific experimental ¹H NMR data for Zanamivir (B325) Azide (B81097) Methyl Ester is not extensively published in readily accessible literature, analysis of its structural features allows for the prediction of characteristic signals. For instance, one would expect to observe distinct signals for the methyl ester protons, the acetyl group protons, and the various protons on the pyranose ring and its side chain. The coupling constants between these protons would be crucial in determining their relative stereochemistry.

¹³C NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in Zanamivir Azide Methyl Ester would give rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon signals would confirm the presence of key functional groups, such as the carbonyl carbons of the ester and amide groups, the carbon atom attached to the azide group, and the carbons of the pyranose ring. For example, the carbonyl carbon of the methyl ester would typically appear in the range of 160-175 ppm, while the acetyl carbonyl would be found around 170-180 ppm. The carbon bearing the azide group would exhibit a characteristic chemical shift, typically in the range of 50-70 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift Range (ppm) |

| Methyl Ester (C=O) | 160 - 175 |

| Acetyl (C=O) | 170 - 180 |

| C-N₃ | 50 - 70 |

| Pyranose Ring Carbons | 60 - 100 |

| Methyl Ester (CH₃) | 50 - 60 |

| Acetyl (CH₃) | 20 - 30 |

Note: These are predicted ranges and actual experimental values may vary.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing the connectivity between atoms. A COSY spectrum reveals correlations between coupled protons, allowing for the mapping of the proton-proton network within the molecule. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, providing unambiguous assignment of both ¹H and ¹³C signals. These techniques would be essential for the definitive structural confirmation of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound. In ESI-MS, the sample is ionized directly from solution, minimizing fragmentation and typically producing a prominent ion corresponding to the protonated molecule [M+H]⁺ or other adducts.

The expected molecular weight of this compound (C₁₂H₁₈N₄O₇) is approximately 330.29 g/mol . Therefore, in a positive ion mode ESI-MS spectrum, a major peak would be anticipated at an m/z value corresponding to [C₁₂H₁₈N₄O₇ + H]⁺. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by providing a highly accurate mass measurement.

Interactive Data Table: Expected Molecular Ions in ESI-MS of this compound

| Ion | Formula | Expected m/z |

| [M+H]⁺ | C₁₂H₁₉N₄O₇⁺ | ~331.13 |

| [M+Na]⁺ | C₁₂H₁₈N₄NaO₇⁺ | ~353.11 |

| [M+K]⁺ | C₁₂H₁₈N₄KO₇⁺ | ~369.08 |

Note: The exact m/z values may vary slightly depending on the isotopic composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. A strong, sharp absorption band around 2100 cm⁻¹ would be a definitive indicator of the azide (-N₃) stretching vibration. Other expected absorptions would include a strong band around 1740 cm⁻¹ for the ester carbonyl (C=O) stretch, a band around 1650 cm⁻¹ for the amide carbonyl (C=O) stretch, and broad absorption in the region of 3300-3500 cm⁻¹ corresponding to O-H and N-H stretching vibrations.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Azide (-N₃) | ~2100 (strong, sharp) |

| Ester Carbonyl (C=O) | ~1740 (strong) |

| Amide Carbonyl (C=O) | ~1650 (strong) |

| Hydroxyl (O-H) / Amine (N-H) | 3300 - 3500 (broad) |

| C-H Stretch | 2850 - 3000 |

Chromatographic Purity Assessment Techniques

The purity of this compound is crucial for its use in the synthesis of the final active pharmaceutical ingredient, Zanamivir. Chromatographic techniques are fundamental in assessing the purity of this intermediate by separating it from starting materials, by-products, and other related impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two common methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a premier technique for the quantitative analysis of pharmaceutical compounds and their intermediates, offering high resolution and sensitivity. For this compound, HPLC is utilized to determine its purity with great accuracy. While specific validated methods for this particular intermediate are not extensively published, suitable methods can be derived from established analytical procedures for Zanamivir and related compounds. A purity of not less than 95% is often required for synthetic intermediates like this compound allmpus.com.

A typical HPLC method for the analysis of this compound would involve a reversed-phase column, which is effective for separating moderately polar compounds. The mobile phase composition and detector wavelength are critical parameters that are optimized to achieve the best separation and detection of the analyte.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Stationary Phase (Column) | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water or a suitable buffer (e.g., phosphate buffer) in an isocratic or gradient elution mode. A common starting point could be a mixture of acetonitrile and water. |

| Flow Rate | Typically in the range of 0.5-1.5 mL/min. |

| Detection | UV spectrophotometry at a wavelength where the compound exhibits significant absorbance, likely around 230 nm, which is used for the parent compound, Zanamivir. |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled at a specific temperature (e.g., 25-30 °C) to ensure reproducibility. |

Under such conditions, this compound would be expected to elute at a characteristic retention time, and the peak area would be proportional to its concentration. The purity is then calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Research Findings:

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a widely used technique for the qualitative monitoring of reactions and for the preliminary purity assessment of compounds. It is a simple, rapid, and cost-effective method to visualize the components of a mixture. In the synthesis of Zanamivir, TLC is an invaluable tool for tracking the conversion of starting materials to intermediates like this compound and for identifying the presence of impurities.

A suitable TLC system for this compound would consist of a stationary phase, typically silica gel coated on a plate, and a mobile phase, which is a solvent or a mixture of solvents that will move up the plate by capillary action. The choice of the mobile phase is critical for achieving good separation.

Illustrative TLC Method Parameters:

| Parameter | Condition |

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase (Eluent) | A mixture of a non-polar and a polar solvent. A common system for similar compounds could be a mixture of ethyl acetate (B1210297) and hexane, or dichloromethane and methanol. The ratio is optimized to achieve a good separation of spots. |

| Visualization | The compound can be visualized under UV light (at 254 nm) if it is UV-active. Alternatively, staining with a chemical reagent such as potassium permanganate, iodine vapor, or a sulfuric acid-based stain followed by heating can be used to visualize the spots. |

The purity of the sample can be qualitatively assessed by the number and intensity of the spots on the developed TLC plate. A pure sample of this compound should ideally show a single spot with a characteristic Retention Factor (Rf) value.

Research Findings:

Computational and Theoretical Studies on Zanamivir Azide Methyl Ester and Its Derivatives

Molecular Modeling and Docking Simulations for Structural Prediction

Molecular modeling and docking simulations are powerful computational tools used to predict the three-dimensional structure of molecules and their binding interactions with target proteins. For Zanamivir (B325) Azide (B81097) Methyl Ester, these studies are essential for understanding how it might interact with the active site of influenza neuraminidase, the target enzyme for this class of drugs.

Docking simulations for Zanamivir and its derivatives are typically performed using software like AutoDock Vina or Glide. nih.gov The process involves preparing the 3D structure of the neuraminidase enzyme, often obtained from the Protein Data Bank (PDB), and defining a binding site based on known inhibitor complexes. nih.govrcsb.org The ligand, Zanamivir Azide Methyl Ester, is then computationally placed into this active site in various orientations and conformations to find the most stable binding mode, which is evaluated using a scoring function that estimates the binding affinity. researchgate.net

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The flexibility of a molecule like this compound, particularly its glycerol-like side chain and the orientation of the azide and ester groups, can significantly influence its ability to fit into the neuraminidase active site.

Computational methods are employed to explore the potential energy surface of the molecule and identify low-energy, stable conformations. This analysis helps determine the likely shape of the molecule both in its free state and when bound to the enzyme. Studies on related neuraminidase inhibitors have shown that these molecules can undergo significant conformational changes upon binding to the enzyme's active site. mdpi.com Understanding the preferred conformations of this compound is therefore critical for accurately predicting its binding mode and affinity.

Ligand-Protein Interaction Profiling for Structural Understanding

Molecular docking simulations provide a detailed profile of the interactions between a ligand and its protein target. For this compound, this involves identifying the key amino acid residues in the neuraminidase active site that form hydrogen bonds, electrostatic interactions, and van der Waals contacts with the inhibitor.

The active site of influenza neuraminidase is highly conserved and includes a cluster of charged residues that are crucial for binding. Based on studies of Zanamivir and its analogs, the key interactions for this compound are predicted to involve the following residues: univr.itnih.gov

| Functional Group of Ligand (Predicted) | Interacting Neuraminidase Residues | Type of Interaction |

| Carboxylate (from ester hydrolysis) | Arg118, Arg292, Arg371 | Salt bridge, Hydrogen bond |

| N-acetyl group | Arg152 | Hydrogen bond |

| Glycerol (B35011) side chain | Glu276 | Hydrogen bond |

| Azide group (or resulting amine/triazole) | Glu119, Asp151, Glu227 | Electrostatic, Hydrogen bond |

These interactions, particularly the strong electrostatic contacts between the carboxylate group and the triad (B1167595) of arginine residues, are fundamental to the high binding affinity of Zanamivir-like inhibitors. univr.it The azide group at the C4 position is predicted to occupy a pocket formed by acidic residues, including Glu119 and Asp151, similar to the guanidino group of Zanamivir. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a deeper understanding of the electronic properties of molecules. These methods are used to predict the electronic structure, reactivity, and spectroscopic properties of this compound, providing insights that complement molecular mechanics-based modeling.

Density Functional Theory (DFT) Applications

DFT is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be used to determine a range of molecular properties that govern its reactivity and interactions.

Key parameters derived from DFT studies include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap provides an estimate of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting non-covalent interactions, such as hydrogen bonding, with the protein target.

Atomic Charges: Calculation of partial charges on each atom helps to quantify the electrostatic interactions between the ligand and the protein's active site.

These DFT-derived properties are valuable for understanding the electronic basis of the ligand-protein interactions observed in docking simulations.

Prediction of Spectroscopic Properties

Quantum chemical calculations can be used to predict various spectroscopic properties of a molecule, which can aid in its experimental characterization. For this compound, DFT methods can be employed to compute: nih.gov

NMR Spectra: Theoretical calculations of 1H and 13C nuclear magnetic resonance (NMR) chemical shifts can be compared with experimental data to confirm the molecule's structure.

Vibrational Frequencies: Predicted infrared (IR) and Raman spectra can help identify the characteristic vibrational modes of the molecule's functional groups, such as the azide (N3) and ester (C=O) stretches.

The agreement between calculated and experimental spectra serves as a validation of the computed molecular geometry and electronic structure.

Structure-Reactivity Relationship (SAR) Studies on its Chemical Transformations

Structure-Activity Relationship (SAR) studies investigate how modifications to a molecule's chemical structure affect its biological activity. For this compound, SAR studies focus on the chemical transformations of the azide and methyl ester functionalities and how these changes influence its inhibitory potency against neuraminidase.

The azide group is a versatile functional group that can be chemically transformed into other moieties:

Reduction to an Amine: The azide can be reduced to a primary amine (-NH2). nih.govmdpi.com This transformation would significantly alter the electrostatic and hydrogen-bonding properties of the C4-substituent. SAR studies on related Zanamivir analogs, where the 4-hydroxyl group is replaced by an amino group, have shown that this modification can lead to potent inhibition by forming favorable interactions with acidic residues like Glu119. nih.gov

Cycloaddition to a Triazole: The azide can undergo a [3+2] cycloaddition reaction with an alkyne (a "click" reaction) to form a triazole ring. nih.gov This introduces a larger, aromatic heterocycle at the C4 position, which could lead to different interactions within the neuraminidase active site.

The methyl ester group is primarily a protecting group or a prodrug moiety:

Hydrolysis to a Carboxylic Acid: The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This is a critical transformation, as the negatively charged carboxylate is essential for forming the strong salt bridge interactions with the arginine triad (Arg118, Arg292, Arg371) in the active site, which is a hallmark of Zanamivir's binding. univr.it Derivatives with ester modifications often show reduced inhibitory activity until hydrolyzed to the active carboxylate form. mdpi.com

The following table summarizes the expected impact of these chemical transformations on the activity of this compound, based on established SAR principles for neuraminidase inhibitors. mdpi.commdpi.comnih.govresearchgate.net

| Original Group | Transformation | Resulting Group | Predicted Impact on Neuraminidase Inhibition | Rationale |

| 4-Azide (-N3) | Reduction | 4-Amine (-NH2) | Potentially maintained or increased activity | The amine group can form favorable electrostatic interactions with acidic residues (e.g., Glu119, Asp151). nih.gov |

| 4-Azide (-N3) | Cycloaddition | 4-Triazole | Variable; likely decreased activity | The bulky triazole ring may not fit optimally in the C4-binding pocket, potentially disrupting key interactions. mdpi.com |

| 1-Methyl Ester (-COOCH3) | Hydrolysis | 1-Carboxylic Acid (-COOH) | Significantly increased activity | The carboxylate is crucial for forming strong, charge-based interactions with the arginine triad (Arg118, Arg292, Arg371). univr.it |

These computational and theoretical studies are indispensable for the rational design of new Zanamivir derivatives. By predicting their structural, electronic, and binding properties, these methods accelerate the discovery of more potent and effective anti-influenza agents.

Q & A

Q. What are the key steps in synthesizing Zanamivir Azide Methyl Ester, and what analytical methods validate its purity?

The synthesis involves converting Zanamivir to its amine derivative, followed by acetylation and methylation. Critical steps include cyclization using trimethylsilyl triflate (TMSOTf) and azide introduction via trimethylsilyl azide (TMSN₃) . Purity is confirmed using NMR (structural elucidation), HPLC (quantitative analysis), and Mass Spectrometry (molecular weight verification). For example, the stereoselective formation of the azide intermediate (e.g., intermediate 12 in Scheme 10.2) requires rigorous NMR validation to confirm configuration .

Q. How is this compound’s antiviral activity assessed in preclinical studies?

Researchers use neuraminidase inhibition assays with influenza A (H1N1, H3N2) and B strains. The compound’s IC₅₀ (half-maximal inhibitory concentration) is compared to Zanamivir, with lower values indicating higher potency. Cell-based assays (e.g., plaque reduction in MDCK cells) measure viral replication inhibition . For example, studies report enhanced bioavailability due to ester prodrug design, improving oral absorption in rodent models .

Q. What safety profiles and toxicity data exist for this compound in animal models?

Toxicity studies in rodents show the compound is well-tolerated at therapeutic doses (e.g., 10–50 mg/kg). Key endpoints include liver/kidney function markers (ALT, creatinine) and histopathology. No genotoxicity or carcinogenicity was observed in Ames tests or 28-day repeated-dose studies . However, high doses (>100 mg/kg) may cause gastrointestinal distress, necessitating dose optimization .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and scalability?

Current protocols (e.g., GlaxoSmithKline’s 9-step route) achieve only 8.3% overall yield due to low efficiency in azide stereoselectivity and protecting group removal . Advanced strategies include:

Q. What methodologies address the low water solubility of this compound in formulation studies?

Solubility challenges (e.g., <1 mg/mL in aqueous buffers) are tackled via:

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance dissolution rates .

- Ion-pairing : Combining with 1-hydroxy-2-naphthoic acid increases lipophilicity and intestinal permeability .

- Co-crystallization : Co-formers like succinic acid improve crystalline stability and solubility .

Q. How do researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in IC₅₀ values (e.g., 2 nM vs. 10 nM across studies) arise from assay variability (e.g., neuraminidase source, pH conditions). Solutions include:

- Standardized protocols : Using recombinant neuraminidase from consistent sources (e.g., A/California/07/2009 H1N1) .

- Cross-lab validation : Collaborative studies to replicate results under identical conditions .

- Structural analysis : X-ray crystallography to confirm binding mode consistency with Zanamivir’s active-site interactions .

Q. What novel applications of this compound are explored in nanotechnology and drug delivery?

Advanced applications include:

- Targeted delivery : Conjugation with sialic acid-mimetic peptides for lung-specific targeting .

- Prodrug activation : Enzyme-responsive esterases in pulmonary tissue to release Zanamivir .

- Combination therapies : Co-loading with oseltamivir carboxylate in liposomes to broaden antiviral coverage .

Methodological Recommendations

- Stereochemical Validation : Always use chiral HPLC or X-ray diffraction for azide intermediates to confirm configuration .

- Bioavailability Testing : Employ in situ intestinal perfusion models (e.g., rat jejunum) to quantify absorption enhancements .

- Contradiction Mitigation : Pre-register experimental protocols (e.g., on Open Science Framework) to standardize reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.